5-(Bromomethyl)-2-ethyl-4-pyrimidinamine Hydrobromide is a chemical compound with potential applications in pharmaceuticals and biochemistry. It is classified as a heterocyclic amine, specifically a pyrimidine derivative, which is known for its diverse biological activities. This compound's structure includes a bromomethyl group, which enhances its reactivity and potential for various chemical transformations.
This compound can be sourced from chemical suppliers or synthesized in laboratory settings. It falls under the category of pyrimidine derivatives, which are significant in medicinal chemistry due to their presence in numerous bioactive molecules. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3, making them crucial in the development of nucleic acids and pharmaceuticals.
Methods and Technical Details:
The synthesis of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine Hydrobromide typically involves several steps:
The exact conditions (temperature, solvent, reaction time) may vary depending on the specific method employed, but these steps provide a general framework for synthesizing this compound.
Structure and Data:
The molecular structure of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine Hydrobromide can be represented as follows:
The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
Reactions and Technical Details:
5-(Bromomethyl)-2-ethyl-4-pyrimidinamine Hydrobromide can participate in various chemical reactions due to its functional groups:
These reactions are significant in medicinal chemistry for generating compounds with enhanced pharmacological properties.
Process and Data:
The mechanism of action for compounds like 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine Hydrobromide often involves interaction with biological targets such as enzymes or receptors. While specific studies on this compound may be limited, similar pyrimidine derivatives have been shown to act as:
Understanding the precise mechanism requires further experimental studies focusing on target identification and biochemical assays.
Physical and Chemical Properties:
These properties are crucial for handling and storage considerations in laboratory settings.
Scientific Uses:
5-(Bromomethyl)-2-ethyl-4-pyrimidinamine Hydrobromide has several potential applications:
5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide (CAS: 49781-51-3) is a crystalline hydrobromide salt with the molecular formula C₇H₁₁Br₂N₃ and a molecular weight of 296.99 g/mol. Its systematic IUPAC name designates the bromomethyl group (–CH₂Br) at position 5, an ethyl substituent (–CH₂CH₃) at position 2, and an amino group (–NH₂) at position 4 on the pyrimidine ring, protonated as a hydrobromide salt. The SMILES notation "NC1=C(CBr)N=CC(=N1)CC.[H]Br" encodes this connectivity, confirming the heterocyclic core and cationic character [1]. Non-systematic synonyms include 2-Ethyl-4-amino-5-bromomethylpyrimidine hydrobromide, reflecting common naming conventions for substituted pyrimidines. This compound is structurally distinguished from its methyl analogue (5-(bromomethyl)-2-methylpyrimidin-4-amine hydrobromide, CAS 2908-71-6) by the ethyl versus methyl group at C2, which influences steric and electronic properties [7] [9].
Table 1: Key Identifiers of 5-(Bromomethyl)-2-ethyl-4-pyrimidinamine Hydrobromide
Property | Value |
---|---|
CAS Registry Number | 49781-51-3 |
Molecular Formula | C₇H₁₁Br₂N₃ |
Molecular Weight | 296.99 g/mol |
Systematic Name | 5-(Bromomethyl)-2-ethylpyrimidin-4-amine hydrobromide |
Key Synonymous Name | 2-Ethyl-4-amino-5-bromomethylpyrimidine hydrobromide |
Salt Form | Monohydrobromide |
The synthetic exploration of bromomethylpyrimidines emerged in the mid-20th century alongside expanding interest in heterocyclic building blocks. Early routes focused on direct bromination of pre-formed methylpyrimidines using reagents like N-bromosuccinimide (NBS), enabling access to 5-(bromomethyl)-2-methylpyrimidin-4-amine hydrobromide (CAS 25526-81-2) [7]. The ethyl homolog—5-(Bromomethyl)-2-ethyl-4-pyrimidinamine hydrobromide—entered scientific literature later, driven by demands for side-chain diversification in medicinal chemistry. Its development paralleled key advances in covalent inhibitor design, particularly for kinase targets like EGFR (epidermal growth factor receptor). For example, third-generation EGFR inhibitors (e.g., osimertinib) rely on acrylamide warheads for covalent binding, often synthesized from bromomethylpyrimidine precursors [4].
A pivotal milestone was the optimization of cold-chain logistics for bromomethylpyrimidines, acknowledging their thermal and hydrolytic instability. Commercial suppliers (e.g., BLD Pharm) now specify cold storage and transport conditions to preserve reactivity, reflecting solutions to historical decomposition challenges [1]. Additionally, solid-phase synthesis techniques under microwave irradiation improved yields of analogues like spiro-fused bromomethylpyrimidines, accelerating SAR studies [8].
Table 2: Historical Milestones in Bromomethylpyrimidine Chemistry
Timeframe | Development | Significance |
---|---|---|
1950s–1960s | Direct bromination of methylpyrimidines using NBS | Established foundational synthesis routes |
Mid-2000s | Application in covalent EGFR inhibitor scaffolds | Enabled targeted therapies for NSCLC* |
2010s | Commercial cold-chain distribution protocols | Addressed stability challenges for reactive intermediates |
2020s | Microwave-assisted synthesis of spiro derivatives | Enhanced efficiency for complex analogues |
NSCLC: Non-small cell lung cancer; [1] [4] [7]
This compound’s strategic value stems from two electrophilic sites: the bromomethyl group (–CH₂Br) and the C4-amino pyrimidine core. The bromomethyl moiety undergoes nucleophilic substitution (e.g., with amines, thiols, or azides) to install functionalized side chains. Simultaneously, the electron-rich C4-amino group participates in metal-catalyzed cross-couplings or acts as a hydrogen-bond donor, directing molecular recognition in biological targets [2] [8]. These features make it a versatile precursor for:
Table 3: Pharmaceutical Applications Enabled by Bromomethylpyrimidine Intermediates
Therapeutic Area | Role of Bromomethylpyrimidine | Representative Target/Agent |
---|---|---|
Oncology (Kinase Inhibition) | Warhead precursor for covalent binders | EGFR (Osimertinib analogues) |
Metabolic Disorders (Osteoporosis) | Core scaffold for osteogenic small molecules | BMP2/SMAD1 pathway (Compound 18a) |
Anti-infectives | Building block for fused heterocyclic systems | Pyrido[2,3-d]pyrimidine antimicrobials |
The hydrobromide salt form enhances crystallinity and shelf stability compared to free bases, facilitating purification and handling in multistep syntheses [1] [9]. Furthermore, its ethyl substituent at C2 provides greater steric modulation than methyl analogues, fine-tuning interactions in enzyme binding pockets—a critical advantage in structure-activity relationship (SAR) profiling [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7